4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of protein tyrosine kinases, which play a crucial role in various cellular processes, including growth, differentiation, and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multicomponent reactions. One common method includes the reaction of 2,4-dichlorobenzaldehyde with acetophenone, ethyl cyanoacetate, diethyl malonate, and/or malononitrile under both conventional and green synthesis conditions . The reaction mechanism often involves sequential Knoevenagel and Michael addition reactions, which can be catalyzed under both acidic and basic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This includes nucleophilic and electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-d]pyrimidine derivatives .
Scientific Research Applications
4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of protein tyrosine kinases, particularly the epidermal growth factor receptor (EGFR). This inhibition disrupts various cellular signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells . The compound’s lipophilicity allows it to easily diffuse into cells, where it binds to the ATP-binding site of the kinase, preventing its activation .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine: A closely related compound with similar inhibitory activity against protein tyrosine kinases.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and exhibit similar biological activities, including kinase inhibition.
Uniqueness
4-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain protein kinases. This makes it a valuable lead compound for developing targeted cancer therapies .
Properties
CAS No. |
87412-79-1 |
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Molecular Formula |
C17H11ClN4 |
Molecular Weight |
306.7 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H11ClN4/c18-13-8-6-12(7-9-13)16-15-10-21-22(17(15)20-11-19-16)14-4-2-1-3-5-14/h1-11H |
InChI Key |
ORNNCRFPXTWXHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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